molecular formula C19H20ClN5O B10827795 N-[1-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl]acetamide

N-[1-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl]acetamide

Cat. No.: B10827795
M. Wt: 369.8 g/mol
InChI Key: AYRVYPOFYQSRNH-UHFFFAOYSA-N
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Description

SBP-3264: is a novel inhibitor of serine/threonine-protein kinases 3 and 4 (STK3 and STK4). These kinases are key components of the Hippo signaling pathway, which regulates cell proliferation and death. SBP-3264 is a valuable chemical probe for understanding the roles of STK3 and STK4 in acute myeloid leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: : SBP-3264 is synthesized through a series of chemical reactions involving pyrrolopyrimidine derivatives.

Industrial Production Methods: : The industrial production of SBP-3264 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: : SBP-3264 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various derivatives of SBP-3264 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

SBP-3264 has several scientific research applications, including:

    Chemistry: Used as a chemical probe to study the Hippo signaling pathway.

    Biology: Helps in understanding the roles of STK3 and STK4 in cell proliferation and death.

    Medicine: Potential therapeutic agent for treating acute myeloid leukemia.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

SBP-3264 inhibits the activity of serine/threonine-protein kinases 3 and 4 (STK3 and STK4). These kinases are involved in the Hippo signaling pathway, which regulates cell proliferation, differentiation, and apoptosis. By inhibiting STK3 and STK4, SBP-3264 modulates downstream Hippo pathway components, leading to the negative regulation of transcriptional coactivators such as Yes-associated protein 1 (YAP1) and transcriptional coactivator with PDZ-binding motif (TAZ). This inhibition results in the suppression of cell proliferation and induction of apoptosis in acute myeloid leukemia cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : SBP-3264 is unique due to its high specificity and potency in inhibiting STK3 and STK4. It has favorable pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C19H20ClN5O

Molecular Weight

369.8 g/mol

IUPAC Name

N-[1-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl]acetamide

InChI

InChI=1S/C19H20ClN5O/c1-12(26)24-15-5-7-25(8-6-15)19-17-16(10-21-18(17)22-11-23-19)13-3-2-4-14(20)9-13/h2-4,9-11,15H,5-8H2,1H3,(H,24,26)(H,21,22,23)

InChI Key

AYRVYPOFYQSRNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCN(CC1)C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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